Lobatin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lobatin B is a furanoheliangolide sesquiterpene lactone . It was isolated from the traditional medicinal plant Neurolaena lobata . It has been found to have significant anti-inflammatory activity .
Synthesis Analysis
This compound is structurally related to compound 3, as confirmed by the analysis of the 1H and 13C NMR spectra . The presence of an isovaleroyl group and two quaternary carbon-bonded methyl groups was revealed in the 1H and 13C NMR spectra .Molecular Structure Analysis
The this compound molecule contains a total of 53 bonds . There are 29 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 double bonds, 2 five-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
This compound has been found to inhibit the expression of NPM/ALK, JunB, and PDGF-Rβ . It also attenuates the proliferation of ALCL cells by arresting them in late M phase .- Inhibition of NPM/ALK, thereby providing high specificity in combating the most prevalent fusion protein occurring in ALCL .
- Inhibition of NF-κB, thereby not affecting normal cells with low constitutive NF-κB activity . This property also inhibits tumour cell intravasation into the lymphatic system .
Scientific Research Applications
Phyto-pharmacological Properties
Lobatin B is a phytochemical derived from Urena lobata L., a medicinal plant known for its wide range of therapeutic properties. Scientific research has identified several important flavonoids, glycosides, and terpenoids in U. lobata, suggesting its potential as a good source of therapeutic phytochemicals. The plant exhibits promising biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, anti-diarrheal, anti-diabetic, anti-hyperlipidemic, and neuropharmacological effects (Islam & Uddin, 2017).
Cardiovascular Effects
Pueraria lobata, another source of this compound, is traditionally used for its cardiovascular system effects. It's widely utilized either alone or combined with other herbal ingredients for treating cardiovascular diseases in China. Research highlights its ability to exhibit bidirectional regulation on blood pressure and heart rate, increasing coronary flow, protecting against myocardial ischemia, inhibiting platelet adhesion and aggregation, and promoting angiogenesis (Shengmao Li et al., 2011).
Safety and Hazards
Properties
CAS No. |
84754-02-9 |
---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(2Z,4R,8S,9S,10R,11R)-10-hydroxy-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H24O7/c1-9(2)6-15(22)26-17-16-11(4)19(24)25-13(16)7-10(3)12-8-14(21)20(5,27-12)18(17)23/h7-9,13,16-18,23H,4,6H2,1-3,5H3/b10-7-/t13-,16+,17+,18-,20+/m1/s1 |
InChI Key |
JXMKTEYFXIBRKC-BXRXTLJPSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C3(C(=O)C=C1O3)C)O)OC(=O)CC(C)C)C(=C)C(=O)O2 |
Synonyms |
lobatin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.